3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
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Overview
Description
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrazolones. This compound is known for its unique structural features, which include a fused chromene and pyrazole ring system. It has garnered significant interest due to its potential biological and pharmaceutical activities, such as antimicrobial, antiviral, anxiolytic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one typically involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones. One common method includes the use of copper acetate as a catalyst. The reaction proceeds by the unexpected cyclization of 3-[1-(phenyl-hydrazono)ethyl]-chromen-2-ones .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazolone oxides, while reduction can produce reduced chromeno-pyrazolones.
Scientific Research Applications
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for antimicrobial and antiviral research.
Medicine: Due to its anxiolytic and anti-inflammatory properties, it is being explored for potential therapeutic applications.
Industry: The compound is used in the agrochemical industry as a precursor for herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anxiolytic effects could be due to modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazol-4-one
Uniqueness
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is unique due to its fused chromene and pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVHTRBZHCYIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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